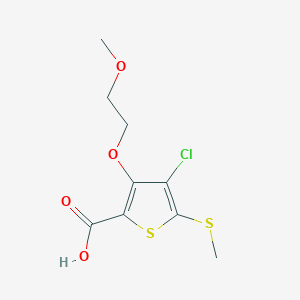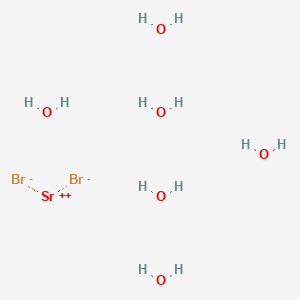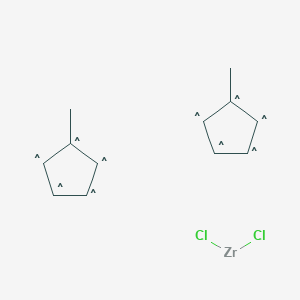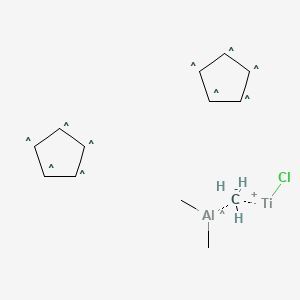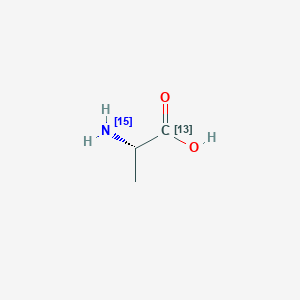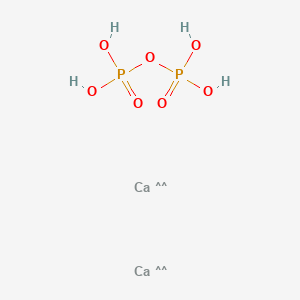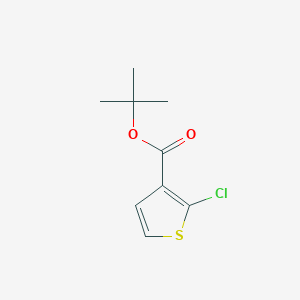
1,3-dibromo(1,3-13C2)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo(1,3-13C2)propane is an organobromine compound with the molecular formula C3H6Br2. It is a colorless liquid with a sweet odor and is used in various organic synthesis processes. The compound is labeled with carbon-13 isotopes at the 1 and 3 positions, making it useful in certain types of research, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo(1,3-13C2)propane can be synthesized via the free radical addition of allyl bromide and hydrogen bromide. Another method involves the reaction of propylene glycol with brominated hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any by-products or impurities.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo(1,3-13C2)propane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form propylene or cyclopropane under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Metallic zinc or nickel catalysts are often used in reduction reactions.
Major Products
Substitution: Products can include various substituted propanes depending on the nucleophile used.
Reduction: Major products include propylene and cyclopropane.
Scientific Research Applications
1,3-Dibromo(1,3-13C2)propane has several applications in scientific research:
Chemistry: Used in the synthesis of C3-bridged compounds through C-N coupling reactions.
Biology: Utilized in studies involving enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-dibromo(1,3-13C2)propane involves its interaction with nucleophiles and reductants. In biological systems, it can react with glutathione (GSH) to form metabolites such as 1-bromo-3-propyl-S-glutathione . This interaction can affect various metabolic pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromopropane: Another dibromo compound with bromine atoms at the 1 and 2 positions.
1,1,2,2-Tetrabromoethane: A compound with four bromine atoms attached to an ethane backbone.
1,2-Dibromoethane: A dibromo compound with bromine atoms at the 1 and 2 positions of an ethane molecule.
Uniqueness
1,3-Dibromo(1,3-13C2)propane is unique due to its specific labeling with carbon-13 isotopes, which makes it particularly valuable in NMR spectroscopy studies. This isotopic labeling allows for detailed analysis of molecular structures and dynamics that are not possible with non-labeled compounds.
Properties
CAS No. |
86318-33-4 |
|---|---|
Molecular Formula |
C3H6Br2 |
Molecular Weight |
203.87 g/mol |
IUPAC Name |
1,3-dibromo(1,3-13C2)propane |
InChI |
InChI=1S/C3H6Br2/c4-2-1-3-5/h1-3H2/i2+1,3+1 |
InChI Key |
VEFLKXRACNJHOV-SUEIGJEOSA-N |
Isomeric SMILES |
C([13CH2]Br)[13CH2]Br |
Canonical SMILES |
C(CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



